molecular formula C19H14N2O4S B2447356 4-(benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine CAS No. 342433-26-5

4-(benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine

Cat. No. B2447356
CAS RN: 342433-26-5
M. Wt: 366.39
InChI Key: MMKYLJAUJCMAPP-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine, also known as BFOA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BFOA is a heterocyclic compound that contains a furan ring, an oxazole ring, and a phenyl group. The compound has a molecular weight of 375.45 g/mol and a melting point of 220-222°C.

Scientific Research Applications

Access to Sulfonylated Furans or Imidazo[1,2-a]pyridines

An efficient domino reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed to prepare sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This method exhibits excellent functional group tolerance and efficiency, providing a new strategy for the synthesis of compounds with potential applications in pharmaceutical and material sciences (Cui, Zhu, Li, & Cao, 2018).

Studies on Quinones

The formation of 4-phenyl-sulfonyl- and 4-phenylmercapto-substituted hydroquinones through the addition of Anthra[1,2-c][1,2,5]oxadiazole-6,11-dione to benzenesulfinic acid showcases the chemical versatility of sulfonyl compounds in synthesizing complex molecules. These reactions underline the potential for creating novel compounds with diverse applications in chemistry (Gorelik, Zaitsev, Kononova, & Dokunikhin, 1971).

Heterocycle-Based Estrogen Antagonists

Research on 2-phenylindoles and isosteric structures, including benzo[b]furans, highlights the significance of polar functional groups in enhancing the antiestrogenic potency of nonsteroidal antiestrogens. This study emphasizes the role of sulfur-containing side chains in increasing the activity against hormone-sensitive breast cancer cells, indicating the potential of sulfonylated compounds in developing therapeutics (Angerer, Biberger, & Leichtl, 1995).

NO-Donor Properties of Furoxan Derivatives

The synthesis and characterization of compounds coupling H3-antagonist SKF 91486 with NO-donor furoxan moieties, including 3-benzenesulfonylfuroxan-4-yloxy, reveal the potential dual therapeutic effects of sulfonylated compounds in muscle relaxation and antagonistic activities on specific receptors. This underscores the importance of sulfonyl groups in medicinal chemistry for creating multifunctional therapeutic agents (Bertinaria et al., 2003).

Microtubule-Destabilizing Properties

A series of 4-(1H-benzo[d]imidazol-2-yl)-furazan-3-amines (BIFAs) prepared through a novel procedure showcased anti-proliferative effects in human cancer cell lines, highlighting the potential application of sulfonylated compounds in cancer therapy. The synthesis and biological evaluation of these compounds emphasize the importance of the sulfonyl group in the development of new anticancer agents (Stepanov et al., 2015).

properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c22-26(23,15-10-5-2-6-11-15)19-18(20-14-8-3-1-4-9-14)25-17(21-19)16-12-7-13-24-16/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKYLJAUJCMAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-phenyl-1,3-oxazol-5-amine

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